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Introduction
Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous

ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR). The NOP

receptor is the fourth member of the opioid receptor family and is widely distributed throughout

the central and peripheral nervous systems.[1][2][3] Activation of the NOP receptor is involved

in a variety of physiological processes, including pain perception, anxiety, and reward.[4]

Consequently, the NOP receptor is a significant target for the development of novel

therapeutics.

Calcium imaging is a widely used technique to study the activation of GPCRs that signal

through the Gq pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).

Nociceptin TFA salt is a common commercially available form of the N/OFQ peptide, where

trifluoroacetic acid (TFA) is used as a counter-ion during peptide synthesis and purification.

These application notes provide a detailed protocol for utilizing Nociceptin TFA salt in calcium

imaging studies to monitor NOP receptor activation.

NOP Receptor Signaling Pathway
Activation of the NOP receptor by Nociceptin can lead to the mobilization of intracellular

calcium. While natively coupling to Gi/o proteins to inhibit adenylyl cyclase, NOP receptors can

also couple to the Gq pathway, particularly in recombinant expression systems designed for
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calcium mobilization assays. This pathway involves the activation of Phospholipase C (PLC),

which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate

(IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum,

triggering the release of stored calcium into the cytoplasm.

Extracellular Plasma Membrane

Intracellular

Nociceptin NOP Receptor
Binds

Gq Protein
Activates Phospholipase C

(PLC)

Activates
PIP2

Hydrolyzes

IP3Generates

DAGGenerates

Endoplasmic
Reticulum (ER)

Binds to
IP3 Receptor

Protein Kinase C
(PKC)

Activates

Ca2+ ReleaseTriggers Activates

Cellular Response

Leads to

Leads to

Click to download full resolution via product page

Figure 1. NOP receptor signaling pathway leading to intracellular calcium release.

Data Presentation
The following table summarizes quantitative data for Nociceptin in calcium mobilization assays.

Parameter Value Cell Type
Assay
Conditions

Reference

EC50 of N/OFQ ~1-10 nM

CHO cells stably

expressing the

NOP receptor

and a chimeric

Gαqi5 protein.

Calcium

mobilization

assay.

[2][3]

Half-inhibitory

concentration

(IC50)

26 nM

Cultured rat

vestibular

afferent neurons.

Inhibition of high-

voltage activated

N-type calcium

currents.

[5]
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Experimental Protocols
Preparation of Nociceptin TFA Salt Stock Solution
Materials:

Nociceptin TFA salt (lyophilized powder)

Nuclease-free water or a suitable buffer (e.g., PBS)

Microcentrifuge tubes

Procedure:

Allow the lyophilized Nociceptin TFA salt to equilibrate to room temperature before opening

the vial to prevent condensation.

Reconstitute the peptide in nuclease-free water or a buffer of choice to a stock concentration

of 1 mM. For example, for 1 mg of peptide with a molecular weight of ~2000 g/mol (check the

certificate of analysis for the exact value), add 500 µL of solvent.

Vortex briefly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C for long-term storage.

Note on TFA Salt: Trifluoroacetic acid is often used as a counter-ion in peptide purification and

can be present in the final product. While generally not an issue at the nanomolar

concentrations used for NOP receptor activation, it's important to be aware that at higher

concentrations (micromolar to millimolar), TFA itself can have effects on cells. For sensitive

assays or if unexpected results are observed, consider using Nociceptin with a different

counter-ion (e.g., acetate or HCl) or performing a salt exchange procedure.

Cell Culture and Plating
Materials:
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Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NOP receptor (a

common and effective model system).[1][2][3]

Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS,

penicillin/streptomycin, and a selection antibiotic like G418 if required for stable expression).

Black, clear-bottom 96-well microplates.

Phosphate-Buffered Saline (PBS).

Procedure:

Culture the CHO-K1-NOP cells in a T-75 flask at 37°C in a humidified atmosphere with 5%

CO2.

When the cells reach 80-90% confluency, aspirate the medium and wash with PBS.

Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

Resuspend the cells in fresh culture medium and determine the cell density.

Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells

per well in 100 µL of culture medium.

Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and

formation of a monolayer.

Calcium Indicator Loading
Materials:

Fluo-4 AM calcium indicator dye.

Anhydrous DMSO.

Pluronic F-127 (optional, to aid in dye solubilization).

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
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Probenecid (optional, an anion-exchange inhibitor that can reduce dye leakage).

Procedure:

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

Prepare a loading buffer by diluting the Fluo-4 AM stock solution in HBSS to a final

concentration of 2-5 µM. If using, add Pluronic F-127 (final concentration 0.02-0.04%) and

Probenecid (final concentration 1-2.5 mM).

Remove the culture medium from the wells of the 96-well plate.

Wash the cells gently with 100 µL of HBSS.

Add 50-100 µL of the Fluo-4 AM loading buffer to each well.

Incubate the plate at 37°C for 30-60 minutes in the dark.

After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

Add 100 µL of HBSS to each well. The cells are now loaded and ready for the calcium

imaging experiment.

Calcium Imaging and Data Acquisition
Materials:

A fluorescence plate reader or microscope equipped with a fluidic handling system, capable

of kinetic reading (e.g., FLIPR, FlexStation).

Nociceptin TFA salt working solutions (prepared by diluting the stock solution in HBSS to

the desired final concentrations).

Procedure:

Place the 96-well plate containing the loaded cells into the fluorescence imaging system.

Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an

emission wavelength of ~516 nm.
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Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

Using the instrument's fluidic system, add the Nociceptin TFA salt working solutions to the

respective wells.

Immediately begin recording the fluorescence intensity kinetically for at least 60-180

seconds. A rapid increase in fluorescence indicates a rise in intracellular calcium.

Include appropriate controls, such as a vehicle control (HBSS) and a positive control (e.g.,

ATP, which activates endogenous purinergic receptors on CHO cells and elicits a calcium

response).
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Figure 2. Experimental workflow for a calcium imaging study with Nociceptin TFA salt.
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Data Analysis
The change in fluorescence is typically expressed as the ratio of the fluorescence after

stimulation (F) to the initial baseline fluorescence (F0), i.e., F/F0, or as the change in

fluorescence (ΔF = F - F0).

Plot the peak fluorescence response against the logarithm of the Nociceptin TFA salt
concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the EC50 value, which represents the concentration of Nociceptin that

elicits 50% of the maximal response.

By following these protocols, researchers can effectively utilize Nociceptin TFA salt to study

the activation and signaling of the NOP receptor through calcium imaging, providing valuable

insights for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1156542?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

